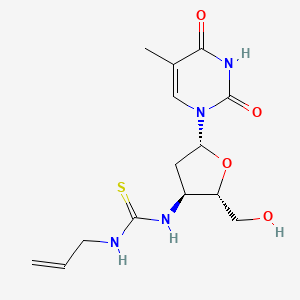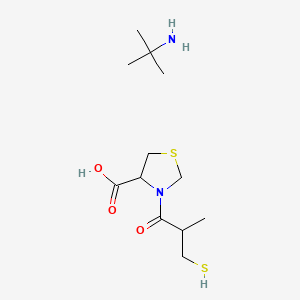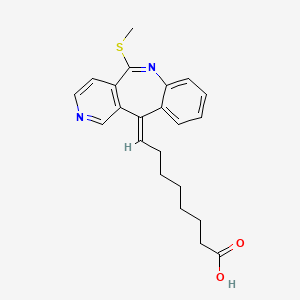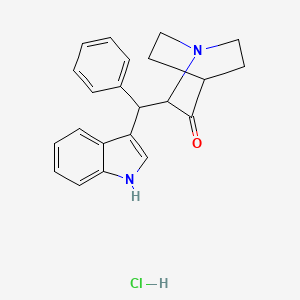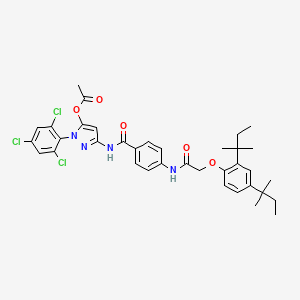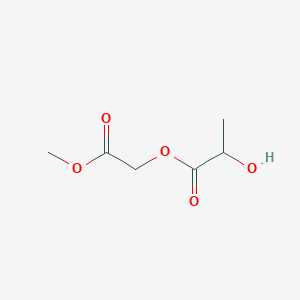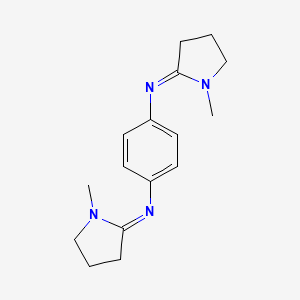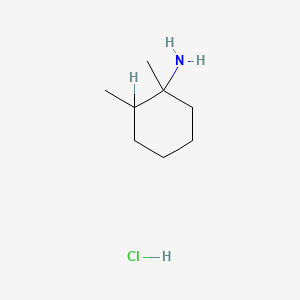
Benzoic acid, 2-((aminocarbonyl)oxy)-, 4-ethoxyphenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-((aminocarbonyl)oxy)-, 4-ethoxyphenyl ester is an organic compound with a complex structure It is a derivative of benzoic acid and contains an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-((aminocarbonyl)oxy)-, 4-ethoxyphenyl ester typically involves the esterification of benzoic acid derivatives. One common method is the reaction of 4-ethoxyphenol with benzoic acid derivatives in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid may be used to accelerate the esterification process. The product is then purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 2-((aminocarbonyl)oxy)-, 4-ethoxyphenyl ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
Benzoic acid, 2-((aminocarbonyl)oxy)-, 4-ethoxyphenyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs that can be activated in the body.
Industry: Utilized in the production of polymers, resins, and coatings due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of benzoic acid, 2-((aminocarbonyl)oxy)-, 4-ethoxyphenyl ester involves its interaction with specific molecular targets. The ester group can be hydrolyzed in biological systems to release the active benzoic acid derivative, which can then interact with enzymes or receptors. The compound may also undergo metabolic transformations that enhance its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid, 4-ethoxyphenyl ester: Lacks the aminocarbonyl group, making it less reactive in certain biological systems.
Benzoic acid, 2-((aminocarbonyl)oxy)-, 4-methoxyphenyl ester: Similar structure but with a methoxy group instead of an ethoxy group, which can affect its solubility and reactivity.
Uniqueness
Benzoic acid, 2-((aminocarbonyl)oxy)-, 4-ethoxyphenyl ester is unique due to the presence of both the aminocarbonyl and ethoxy groups, which confer specific chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
88599-72-8 |
|---|---|
Formule moléculaire |
C16H15NO5 |
Poids moléculaire |
301.29 g/mol |
Nom IUPAC |
(4-ethoxyphenyl) 2-carbamoyloxybenzoate |
InChI |
InChI=1S/C16H15NO5/c1-2-20-11-7-9-12(10-8-11)21-15(18)13-5-3-4-6-14(13)22-16(17)19/h3-10H,2H2,1H3,(H2,17,19) |
Clé InChI |
JNTODINSBSEXBK-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


